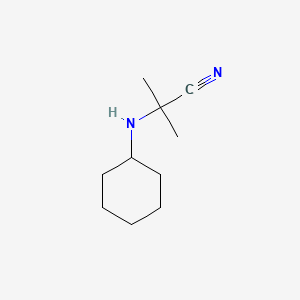![molecular formula C8H15N3O2 B13801611 N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide CAS No. 69793-59-5](/img/structure/B13801611.png)
N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide is a chemical compound with the molecular formula C8H15N3O2 It is characterized by the presence of a piperazine ring substituted with a formyl group and an ethyl formamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide typically involves the reaction of 1-(2-aminoethyl)piperazine with ethyl formate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1-(2-aminoethyl)piperazine and ethyl formate.
Reaction Conditions: The reaction is conducted in an organic solvent such as ethanol or methanol, under reflux conditions for several hours.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-[2-(4-Carboxypiperazin-1-YL)ethyl]formamide.
Reduction: N-[2-(4-Hydroxymethylpiperazin-1-YL)ethyl]formamide.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of piperazine derivatives.
Mécanisme D'action
The mechanism of action of N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide is primarily related to its ability to interact with biological targets through its formyl and piperazine moieties. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, while the piperazine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(4-Methylpiperazin-1-YL)ethyl]formamide
- N-[2-(4-Ethylpiperazin-1-YL)ethyl]formamide
- N-[2-(4-Phenylpiperazin-1-YL)ethyl]formamide
Uniqueness
N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide is unique due to the presence of the formyl group, which imparts distinct reactivity and biological activity compared to its analogs. The formyl group allows for specific interactions with biological targets that are not possible with other substituents, making this compound valuable for medicinal chemistry and drug development.
Propriétés
Numéro CAS |
69793-59-5 |
|---|---|
Formule moléculaire |
C8H15N3O2 |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
N-[2-(4-formylpiperazin-1-yl)ethyl]formamide |
InChI |
InChI=1S/C8H15N3O2/c12-7-9-1-2-10-3-5-11(8-13)6-4-10/h7-8H,1-6H2,(H,9,12) |
Clé InChI |
ALVXBHULHKSXMN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCNC=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


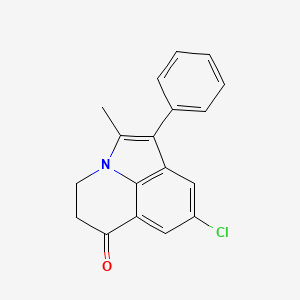
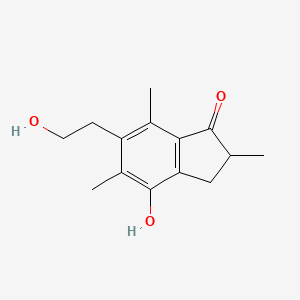
![[(3aS,4S,5S,6E,10Z,11aR)-6-formyl-5-methoxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylpropanoate](/img/structure/B13801538.png)
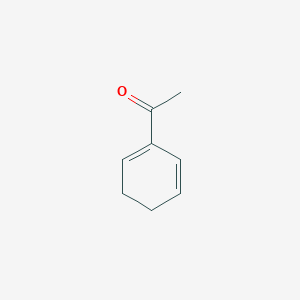
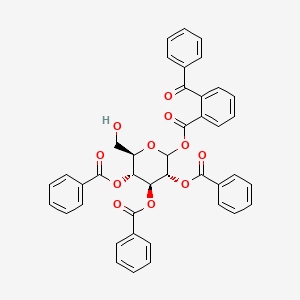
![(6S)-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-6-carboxylic acid](/img/structure/B13801555.png)
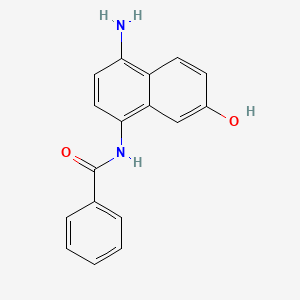
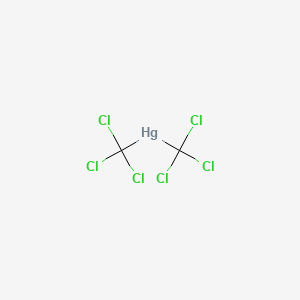
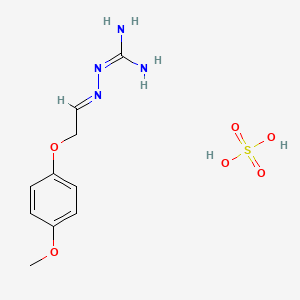
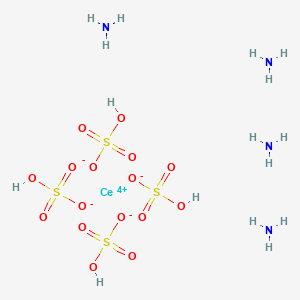
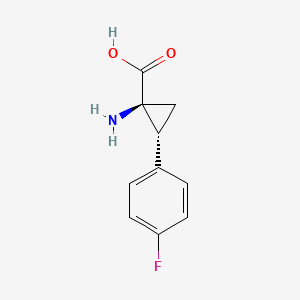
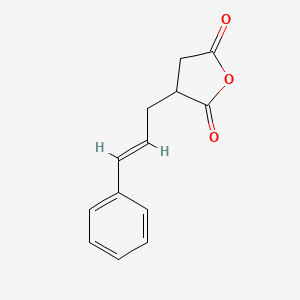
![Silane, [2-methoxy-4-[2-[(trimethylsilyl)oxy]ethyl]phenoxy]trimethyl-](/img/structure/B13801605.png)
